TRV120056

Biased agonism GPCR signaling AT1R pharmacology

For researchers needing to dissect Gq-mediated vascular effects without β-arrestin interference, TRV120056 offers a validated solution. Sourcing biased GPCR ligands with verified functional selectivity can be challenging. - 10-fold higher molecular efficacy at AT1R-Gq vs. AT1R-βarr2, ensuring clean pathway dissection. - Validated for vasoconstriction studies in mesenteric arteries and perfused kidney models. - Stimulates catecholamine secretion in chromaffin cells via a PLC-dependent mechanism, confirmed by U73122 blockade.

Molecular Formula C43H65N13O12
Molecular Weight 956.1 g/mol
Cat. No. B10821163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTRV120056
Molecular FormulaC43H65N13O12
Molecular Weight956.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C43H65N13O12/c1-5-23(4)35(41(67)53-30(17-25-19-47-21-50-25)42(68)56-15-7-9-31(56)39(65)49-20-33(60)61)55-38(64)29(16-24-10-12-26(57)13-11-24)52-40(66)34(22(2)3)54-37(63)28(8-6-14-48-43(45)46)51-36(62)27(44)18-32(58)59/h10-13,19,21-23,27-31,34-35,57H,5-9,14-18,20,44H2,1-4H3,(H,47,50)(H,49,65)(H,51,62)(H,52,66)(H,53,67)(H,54,63)(H,55,64)(H,58,59)(H,60,61)(H4,45,46,48)/t23-,27-,28-,29-,30-,31-,34-,35-/m0/s1
InChIKeyLHGCUVPUBNGERS-FVSPLASQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TRV120056: A Gq-Biased AT1R Agonist for Investigating Cardiovascular Signal Transduction and Vasoregulation


TRV120056 (CAS 40678-47-5) is a synthetic peptide agonist at the angiotensin II type 1 receptor (AT1R) characterized by selective Gq protein pathway activation over β-arrestin recruitment. This compound belongs to a class of biased GPCR ligands developed to dissect the divergent physiological outcomes of AT1R signaling [1]. As an octapeptide (sequence DRVYIHPG), TRV120056 demonstrates a 10-fold higher molecular efficiency at the AT1R-Gq fusion protein compared to the AT1R-βarr2 fusion protein in vitro , establishing it as a key tool for probing Gq-mediated cardiovascular effects independently of β-arrestin pathways.

Gq-biased AT1R agonist for dissecting G protein vs β-arrestin signaling pathways
Supports isolated tissue vascular tone studies with minimal β-arrestin recruitment interference
Suitable for cellular Gq activation assays (IP1 accumulation) and catecholamine secretion models

Why TRV120027 or TRV120023 Cannot Substitute for TRV120056 in AT1R Signaling Studies


The AT1R biased ligand family exhibits starkly divergent functional selectivity profiles that preclude simple substitution. TRV120027 and TRV120023 are β-arrestin-biased agonists, whereas TRV120056 and TRV120055 are Gq-biased agonists [1]. This dichotomy translates to opposite physiological outcomes: β-arrestin-biased ligands like TRV120027 fail to induce vasoconstriction in mesenteric arteries, while Gq-biased ligands TRV120055 and TRV120056 increase vascular tone [2]. Even among Gq-biased analogs, TRV120056 and TRV120055 exhibit the highest molecular efficacies measured within the series [3], underscoring that procurement decisions must be guided by specific, quantifiable signaling parameters rather than generic AT1R agonist classification.

Attribute
TRV120056 (Gq-biased)
TRV120027/TRV120023 (β-arrestin-biased)
Functional Selectivity
Gq pathway activation; minimal β-arrestin recruitment
β-arrestin pathway activation; Gq activation low or absent
Vascular Response
Induces vasoconstriction in isolated vessels
May not induce vasoconstriction; vasoactivity not replicated
Signaling Mechanism
PLC-dependent; on-target Gq pathway engagement
PLC-independent; Gq-dependent endpoints may not transfer

TRV120056 Quantitative Differentiation: Evidence-Based Comparator Analysis for Scientific Procurement


10-Fold Gq Molecular Efficacy Advantage Over β-Arrestin Pathway Quantified via Radioligand Binding

TRV120056 exhibits a 10-fold larger molecular efficacy at the AT1R-Gq fusion protein compared to the AT1R-βarr2 fusion protein, as measured by competitive radioligand binding isotherms [1]. This quantifies its functional selectivity for the Gq pathway over β-arrestin. In contrast, β-arrestin-biased agonists like TRV120023 show the opposite profile with larger shifts at the βarr2 fusion protein [2].

Gq Bias Ratio
Head-to-head
10-fold higher molecular efficacy at AT1R-Gq vs AT1R-βarr2 fusion
Quantifies functional selectivity for Gq over β-arrestin pathways
Competitive binding isotherms; reported in Strachan et al. 2014
Biased agonism GPCR signaling AT1R pharmacology

Superior Cellular Gq Activation Correlates with Molecular Efficacy (r² = 0.9189) Across Seven AT1R Ligands

In HEK293 cells stably expressing human AT1R, TRV120056 robustly promotes IP1 accumulation, a direct measure of Gq activation. The varying abilities of seven ligands (AngII, TRV120055, TRV120056, SII, TRV120023, TRV120026, TRV120045) to activate Gq in cells were significantly correlated with their log αGq molecular efficacies (r² = 0.9189, p = 0.0007) [1]. TRV120056 and TRV120055 cluster as the most efficacious Gq activators in this panel, while β-arrestin-biased ligands like SII and TRV120023 show minimal Gq activity [2].

Cellular Gq Activation
Cross-study comparable
IP1 accumulation correlates with log αGq molecular efficacy (r² = 0.9189, p = 0.0007) across 7 ligands
Molecular efficacy translates to robust cellular Gq activation
HEK293-hAT1R cells; TRV120056 among highest Gq activators
IP1 accumulation Gq signaling Structure-activity relationship

Minimal β-Arrestin-Mediated Receptor Internalization Contrasts Sharply with β-Arrestin-Biased Ligands

TRV120056 exhibits low efficacy in promoting β-arrestin2-dependent AT1R internalization, consistent with its Gq-biased profile. The abilities of ligands to promote AT1R internalization in U2OS cells were significantly correlated with their βarr2 molecular efficacies (r² = 0.7909, p = 0.0435) [1]. In this assay, TRV120056 and TRV120055 show markedly lower internalization activity compared to the balanced agonist AngII and β-arrestin-biased agonists like TRV120023 and SII [2]. A pharmacological summary table confirms that TRV120056 (50 nM) induces robust G protein activation (+++) but no detectable β-arrestin-1 or β-arrestin-2 recruitment [3].

β-Arrestin Recruitment
Cross-study comparable
No detectable β-arrestin-1 or β-arrestin-2 recruitment; low AT1R internalization vs AngII and β-arrestin-biased ligands
Effects mediated exclusively through Gq signaling
Internalization in U2OS cells; recruitment summary in Liu et al. 2017
Receptor internalization β-arrestin recruitment Functional selectivity

Vasoconstriction Induction in Isolated Perfused Kidneys: TRV120056 Matches TRV120055 in Gq-Mediated Vascular Tone

In isolated perfused kidneys from SM-Agtr1a +/+ mice, both TRV120055 and TRV120056 produced dose-dependent increases in perfusion pressure, indicative of Gq-mediated vasoconstriction [1]. The dose-response relationships for TRV120055 and TRV120056 were comparable, demonstrating that both Gq-biased agonists similarly regulate vascular tone ex vivo [2]. In contrast, β-arrestin-biased ligands like TRV120027 had no effect on vascular tone of mesenteric arteries [3], highlighting the functional divergence within the AT1R biased ligand family.

Vascular Tone
Head-to-head
Dose-dependent increase in perfusion pressure in isolated perfused kidneys; comparable to TRV120055
Gq bias translates to ex vivo vasoconstriction
SM-Agtr1a +/+ mouse kidneys; TRV120027 showed no effect
Vasoregulation Isolated perfused kidney Gq-mediated vasoconstriction

Catecholamine Secretion Profile: Gq-Biased Agonists Stimulate Chromaffin Cell Exocytosis via PLC-Dependent Mechanism

In primary chromaffin cells, TRV120056 (50 nM) stimulates acute catecholamine secretion measured by amperometric spikes, an effect shared with TRV120055 (30 nM) but distinct from β-arrestin-biased agonists [1]. The secretion induced by Gq-biased agonists TRV120055 and TRV120056 was blocked by the PLC inhibitor U73122, confirming dependence on canonical Gq-PLC signaling [2]. In contrast, secretion induced by β-arrestin-biased agonists SII (1 µM), TRV120026 (500 nM), and TRV120027 (100 nM) was PLC-independent [3].

Catecholamine Secretion
Head-to-head
Stimulates amperometric spikes (50 nM); blocked by PLC inhibitor U73122, unlike β-arrestin-biased agonists
Gq-PLC-dependent neuroendocrine secretion
Primary mouse chromaffin cells; PLC independence confirmed for β-arrestin-biased ligands
Catecholamine secretion Chromaffin cells PLC signaling

TRV120056 and TRV120055 Exhibit the Largest Gq Molecular Efficacies Among All AT1R Ligands Tested

Among a comprehensive panel of AT1R ligands including AngII, SII, TRV120023, TRV120026, TRV120034, TRV120044, TRV120045, TRV120055, and TRV120056, the Gq molecular efficacies of TRV120055 and TRV120056 were the largest of any ligand tested [1]. This positions TRV120056 and TRV120055 as the most potent Gq activators within this extensively characterized series, surpassing both the endogenous balanced agonist AngII and all β-arrestin-biased analogs.

Gq Efficacy Rank
Class-level
Ranked highest Gq molecular efficacy among all tested AT1R ligands (AngII, SII, TRV120023, TRV120026, TRV120034, TRV120044, TRV120045, TRV120055)
Among most efficacious Gq activators in this ligand panel
Class-level inference; further independent validation may be required
Molecular efficacy ranking Gq activation Ligand comparison

TRV120056: Prioritized Research Applications Based on Quantitative Functional Selectivity Evidence


Isolating Gq-Mediated Cardiovascular Effects in Ex Vivo Vascular Preparations

TRV120056 is validated for use in isolated perfused kidney and mesenteric artery preparations to study Gq-mediated vasoconstriction independently of β-arrestin signaling. Its dose-dependent increase in perfusion pressure, comparable to TRV120055, provides a robust ex vivo model for investigating Gq-dependent vascular tone regulation [1]. The absence of β-arrestin recruitment [2] ensures that observed effects are attributable to the Gq-PLC pathway, enabling clean mechanistic dissection of AT1R-mediated vasoactive responses.

Probing Gq-Dependent Catecholamine Secretion in Neuroendocrine Cells

TRV120056 (50 nM) reliably stimulates acute catecholamine secretion from primary chromaffin cells via a PLC-dependent mechanism [3]. This application is particularly suited for studies investigating the role of AT1R-Gq signaling in adrenal medulla function and sympathetic nervous system activation. The PLC dependence, confirmed by U73122 blockade, provides a built-in pharmacological control for verifying on-target Gq pathway engagement [4].

Benchmarking Biased Agonism in Cellular IP1 Accumulation Assays

TRV120056 serves as a high-efficacy Gq reference agonist for IP1 accumulation assays in HEK293 cells expressing human AT1R. Its robust activation of the Gq pathway, which correlates strongly with molecular efficacy (r² = 0.9189) [5], makes it an ideal positive control for screening novel AT1R ligands or validating Gq signaling pathway integrity. The compound's minimal β-arrestin-mediated internalization [6] further ensures that assay readouts reflect pure Gq activation.

Structure-Activity Relationship Studies of AT1R Biased Ligands

TRV120056 represents a key reference compound in the SAR landscape of AT1R biased agonists. Its 10-fold Gq molecular efficacy advantage over β-arrestin [7] and its ranking as the most efficacious Gq activator among all tested ligands [8] provide quantitative benchmarks for evaluating novel analogs. Researchers developing next-generation biased AT1R ligands can use TRV120056 as a Gq-efficacy standard to assess the functional selectivity and potency of new chemical entities.

Application
Selection Property
Validation Focus
Ex vivo vascular tone studies
Gq-biased AT1R agonism without β-arrestin recruitment
Vasoconstriction response in isolated vessel preparations
Neuroendocrine secretion assays
PLC-dependent catecholamine release
On-target Gq pathway engagement via U73122 blockade
Cellular IP1 accumulation screening
High Gq efficacy reference agonist
Correlation with molecular efficacy; pure Gq activation readout
AT1R biased ligand SAR studies
Quantitative Gq efficacy benchmark
Functional selectivity profiling against β-arrestin bias

Technical Documentation Hub

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32 linked technical documents
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